Spectroscopic Data for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol: An In-depth Technical Guide
Spectroscopic Data for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the characterization and analysis of novel heterocyclic compounds. This document will delve into the predicted nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, offering insights into the structural features and electronic properties of the molecule. Furthermore, detailed experimental protocols for acquiring this data are provided, underpinned by the principles of scientific integrity and validated methodologies.
Molecular Structure and Overview
1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol is a substituted benzimidazole derivative. The benzimidazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. The substitution at the N1 position with a 2,4-dimethylphenyl group and the presence of a thiol group at the C2 position are expected to significantly influence its physicochemical and spectroscopic properties. Accurate interpretation of its spectroscopic data is paramount for confirming its chemical identity and understanding its electronic and structural characteristics.
Figure 1: Molecular Structure of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol.
Predicted Spectroscopic Data
Due to the novelty of this specific compound, the following spectroscopic data are predicted based on the analysis of structurally related benzimidazole-2-thiol and N-aryl benzimidazole derivatives found in the literature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| SH (thiol) | 12.0 - 13.0 | Singlet (broad) | - |
| Aromatic (Benzimidazole) | 7.2 - 7.8 | Multiplet | - |
| Aromatic (Dimethylphenyl) | 7.0 - 7.4 | Multiplet | - |
| CH₃ (ortho) | 2.3 - 2.5 | Singlet | - |
| CH₃ (para) | 2.1 - 2.3 | Singlet | - |
Rationale:
-
The thiol proton (SH) is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet in the downfield region.
-
The aromatic protons of the benzimidazole and dimethylphenyl rings will appear as complex multiplets in the aromatic region (7.0-7.8 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the substituents.[1]
-
The methyl protons on the dimethylphenyl ring are expected to appear as sharp singlets in the upfield region, with the ortho methyl group likely being slightly more deshielded than the para methyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (Thione) | 175 - 185 |
| Aromatic (Benzimidazole & Dimethylphenyl) | 110 - 150 |
| CH₃ (Methyl) | 18 - 25 |
Rationale:
-
The thione carbon (C=S) is expected to be the most deshielded carbon, appearing at a high chemical shift value.[2]
-
The aromatic carbons of both the benzimidazole and dimethylphenyl rings will resonate in the typical aromatic region. Due to the lack of symmetry, all aromatic carbons are expected to be chemically non-equivalent, resulting in a number of distinct signals.[3]
-
The methyl carbons will appear in the upfield aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will highlight the presence of key functional groups within the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (tautomer) | 3100 - 3000 | Medium, broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |
| C=N Stretch | 1620 - 1580 | Medium to Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C=S Stretch | 1250 - 1050 | Medium to Strong |
Rationale:
-
While the primary structure is a thiol, the potential for thione tautomerism could lead to the observation of a broad N-H stretching band.
-
Characteristic absorptions for aromatic C-H and aliphatic C-H stretching are expected in their respective regions.[4]
-
The C=N and C=C stretching vibrations of the benzimidazole and phenyl rings will give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region.[5]
-
A key diagnostic band will be the C=S stretch, confirming the presence of the thione tautomer or a significant contribution from it.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is expected to yield the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and deduce structural features.
| m/z | Predicted Identity |
| 254 | [M]⁺ (Molecular Ion) |
| 221 | [M - SH]⁺ |
| 133 | [C₈H₉N]⁺ (Dimethylaniline fragment) |
| 121 | [C₇H₅N₂S]⁺ (Benzimidazole-2-thiol fragment) |
Rationale:
-
The molecular ion peak [M]⁺ is expected at m/z 254, corresponding to the molecular weight of the compound.
-
Common fragmentation pathways for N-aryl benzimidazoles involve cleavage of the bond between the nitrogen and the aryl group.[6][7] This could lead to the formation of a dimethylaniline radical cation and a benzimidazole-2-thiol fragment.
-
Loss of the thiol group (-SH) is another plausible fragmentation pathway.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to electronic transitions within the aromatic systems.
| Solvent | Predicted λ_max (nm) | Transition |
| Ethanol | ~250 and ~290 | π → π* |
Rationale:
-
Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region corresponding to π → π* transitions of the conjugated aromatic system.[9][10] The exact position of these maxima can be influenced by the substituents and the solvent.[11]
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented above. These protocols are designed to be self-validating and are based on standard laboratory practices.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the thiol proton.[12]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.[13]
-
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Impact - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[14]
-
-
Ionization:
-
Volatilize the sample by heating the probe.
-
Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorption corresponding to electronic transitions.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol.
Figure 2: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol. The provided protocols for NMR, IR, MS, and UV-Vis spectroscopy offer a robust framework for the experimental characterization of this and similar novel compounds. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous identification and structural elucidation required in modern chemical research and drug development.
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